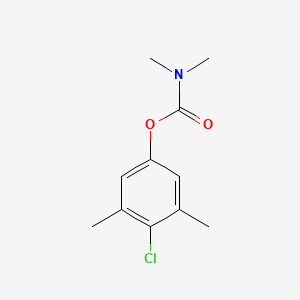

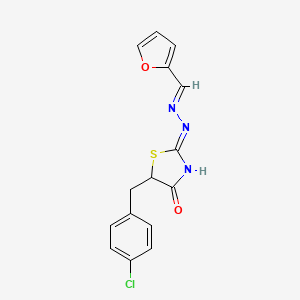

![molecular formula C18H15F3N4O2S B2862743 5-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one CAS No. 1396847-03-2](/img/structure/B2862743.png)

5-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Tyrosinase Inhibition and Antioxidant Activity

This compound has been studied for its potential as a tyrosinase inhibitor . Tyrosinase is an enzyme critical in the process of melanogenesis, the synthesis of melanin, which is the pigment responsible for skin color. Inhibitors of tyrosinase are sought after for their applications in treating hyperpigmentation disorders and as skin-lightening agents. Additionally, this compound has shown potent antioxidant activities, which are beneficial in protecting cells from oxidative stress .

Anti-Melanogenic Effects

In relation to its tyrosinase inhibition properties, this compound has been evaluated for its anti-melanogenic effects. It has been found to significantly inhibit melanin production in B16F10 murine melanoma cells, which suggests potential applications in dermatology, particularly for conditions involving abnormal melanin accumulation .

Competitive Inhibition of Enzymes

The compound acts as a competitive inhibitor of both monophenolase and diphenolase activities of tyrosinase. This means it can bind to the enzyme’s active site, preventing the natural substrate from binding, thereby reducing the rate of reaction. This property is valuable in studying enzyme kinetics and could be applied in developing therapeutic agents .

In Silico Insights for Drug Design

The compound’s interaction with tyrosinase has been studied using in silico methods, providing insights into its binding affinities and mechanism of action. These findings are crucial for the rational design of new drugs, especially those targeting enzymes involved in pigmentation and oxidative stress .

Role in Glycosylation Inhibition

Research indicates that the inhibition of melanin production by this compound may be partially due to its role in inhibiting tyrosinase glycosylation. Glycosylation is a post-translational modification of proteins that can affect their function and stability. Inhibiting this process can have implications in various diseases where glycosylation plays a role .

Suppression of Melanogenesis-Associated Genes

The compound has been shown to suppress the expression of genes associated with melanogenesis. This gene suppression contributes to its overall anti-melanogenic effects and opens up possibilities for research into genetic regulation and gene therapy applications .

作用機序

特性

IUPAC Name |

5-[4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazine-1-carbonyl]-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N4O2S/c19-18(20,21)12-2-1-3-13-15(12)23-17(28-13)25-8-6-24(7-9-25)16(27)11-4-5-14(26)22-10-11/h1-5,10H,6-9H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFHGNBGSFCALG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)C(=O)C4=CNC(=O)C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

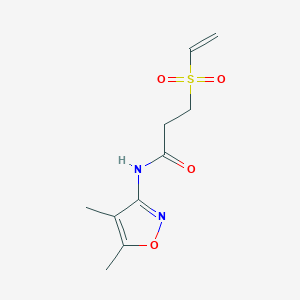

![8,9-Dimethoxy-2-methyl-5-[(4-nitrobenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2862664.png)

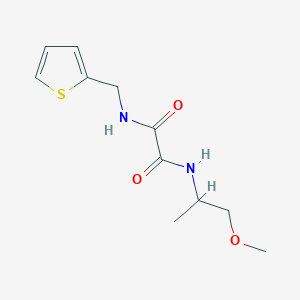

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B2862665.png)

![2,5-difluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2862667.png)

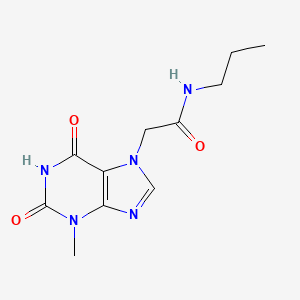

![N-(3-chloro-4-methylphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2862671.png)

![5-Phenyl-2-pyrido[3,4-d]pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2862680.png)

![N-(2,5-Difluorophenyl)-1-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-3-carboxamide](/img/structure/B2862683.png)